molecular formula C15H11NO6 B14291375 5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 115809-03-5

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14291375
CAS No.: 115809-03-5
M. Wt: 301.25 g/mol
InChI Key: QOQDAPLOANATPX-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is an oxygen-containing heterocycle that serves as a major building block in many medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 5,7-Dihydroxy-2-(4-aminophenyl)chroman-4-one .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

115809-03-5

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-6,13,17-18H,7H2

InChI Key

QOQDAPLOANATPX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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